molecular formula C40H52O4 B196054 beta,beta-Carotene-4,4'-dione, 3,3'-dihydroxy-, (3S,3'S)- CAS No. 7542-45-2

beta,beta-Carotene-4,4'-dione, 3,3'-dihydroxy-, (3S,3'S)-

Cat. No.: B196054
CAS No.: 7542-45-2
M. Wt: 596.8 g/mol
InChI Key: MQZIGYBFDRPAKN-QISQUURKSA-N
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Description

Chemical Identity: This compound, commonly known as astaxanthin (3S,3'S isomer), is a keto-carotenoid with the IUPAC name (3S,3'S)-3,3'-dihydroxy-β,β-carotene-4,4'-dione (CAS No. 472-61-7). It is characterized by two hydroxyl groups at positions 3 and 3' and two ketone groups at positions 4 and 4' on the β-ionone rings, with a conjugated polyene backbone (C₄₀H₅₂O₄; molecular weight 596.85) .

Properties

IUPAC Name

6-hydroxy-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-(4-hydroxy-2,6,6-trimethyl-3-oxocyclohexen-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,4,4-trimethylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H52O4/c1-27(17-13-19-29(3)21-23-33-31(5)37(43)35(41)25-39(33,7)8)15-11-12-16-28(2)18-14-20-30(4)22-24-34-32(6)38(44)36(42)26-40(34,9)10/h11-24,35-36,41-42H,25-26H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,27-15+,28-16+,29-19+,30-20+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQZIGYBFDRPAKN-QISQUURKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(C1=O)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(CC2(C)C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CC(C1=O)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(C(=O)C(CC2(C)C)O)C)\C)\C)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H52O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301283113
Record name 3,3′-Dihydroxy-β,β-carotene-4,4′-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301283113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

596.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7542-45-2
Record name 3,3′-Dihydroxy-β,β-carotene-4,4′-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7542-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3′-Dihydroxy-β,β-carotene-4,4′-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-dihydro-β,β-carotene-4,4'-dione
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Biological Activity

Beta,beta-Carotene-4,4'-dione, 3,3'-dihydroxy-, (3S,3'S)-, commonly known as astaxanthin , is a keto-carotenoid recognized for its significant biological activities. This compound is primarily found in marine organisms and exhibits potent antioxidant properties, anti-inflammatory effects, and potential neuroprotective capabilities. This article delves into the biological activity of astaxanthin, supported by research findings and case studies.

Chemical Structure and Properties

Astaxanthin has the molecular formula C40H52O4C_{40}H_{52}O_4 and features a unique structure characterized by a long conjugated chain with hydroxyl and ketone functional groups. These structural elements contribute to its solubility in lipids and enhance its biological activity. The compound is responsible for the red coloration in various marine species such as microalgae, salmon, krill, and lobster.

Antioxidant Activity

Astaxanthin is recognized as one of the most potent antioxidants among carotenoids. Its antioxidant capabilities stem from its ability to quench free radicals and singlet oxygen, which helps prevent oxidative stress and cellular damage.

Astaxanthin's antioxidant activity involves:

  • Quenching of Reactive Oxygen Species (ROS) : Astaxanthin can scavenge various types of ROS including peroxyl radicals.
  • Singlet Oxygen Quenching : It effectively neutralizes singlet oxygen, which is particularly harmful to cellular structures.

Research Findings

  • A study demonstrated that astaxanthin significantly reduced oxidative stress markers in both in vitro and in vivo models.
  • In a clinical trial involving healthy adults, supplementation with astaxanthin led to decreased oxidative stress levels as indicated by lower malondialdehyde concentrations .

Anti-inflammatory Properties

Astaxanthin also exhibits anti-inflammatory effects through modulation of inflammatory pathways. It influences the expression of pro-inflammatory cytokines and enzymes.

  • Inhibition of NF-kB Pathway : Astaxanthin may inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), a key regulator of inflammation.
  • Reduction of Cytokine Production : Studies indicate that astaxanthin can lower levels of TNF-alpha and IL-6 in various cell types.

Case Studies

  • In patients with metabolic syndrome, astaxanthin supplementation resulted in significant reductions in inflammatory markers such as C-reactive protein (CRP) .

Neuroprotective Effects

Emerging research suggests that astaxanthin may have neuroprotective properties. It is believed to protect neuronal cells from oxidative damage and inflammation.

  • Protection Against Neurodegeneration : Astaxanthin has been shown to protect against neuronal cell death induced by oxidative stress.
  • Improvement in Cognitive Function : Some studies indicate improvements in cognitive performance following astaxanthin supplementation in older adults.

Potential Health Benefits

The diverse biological activities of astaxanthin suggest several potential health benefits:

  • Skin Health : Astaxanthin may protect skin from UV damage and improve skin elasticity.
  • Eye Health : Its antioxidant properties may help prevent age-related macular degeneration.
  • Cardiovascular Health : Astaxanthin has been linked to improved lipid profiles and reduced risk factors for cardiovascular diseases .

Summary Table of Biological Activities

Biological ActivityMechanismResearch Findings
AntioxidantQuenching ROS and singlet oxygenReduced oxidative stress markers in trials
Anti-inflammatoryInhibition of NF-kB pathwayDecreased levels of TNF-alpha in patients
NeuroprotectiveProtection against oxidative damageImproved cognitive function in older adults
Skin HealthProtection from UV damageEnhanced skin elasticity observed
Cardiovascular HealthImproved lipid profilesReduced cardiovascular risk factors noted

Scientific Research Applications

Antioxidant Properties

Mechanism of Action
Astaxanthin's antioxidant activity is attributed to its unique chemical structure, which allows it to effectively quench free radicals and singlet oxygen. This action helps prevent oxidative stress and cellular damage in various biological systems .

Case Studies

  • Cellular Protection : Research has shown that astaxanthin can protect human retinal pigment epithelial cells from oxidative damage induced by hydrogen peroxide. This suggests potential applications in preventing age-related macular degeneration .
  • Skin Health : In a clinical trial involving healthy volunteers, astaxanthin supplementation improved skin elasticity and reduced the appearance of fine lines and wrinkles after 12 weeks of use .

Anti-inflammatory Effects

Astaxanthin exhibits significant anti-inflammatory properties by modulating inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models.

Case Studies

  • Joint Health : A study demonstrated that astaxanthin supplementation reduced markers of inflammation in patients with rheumatoid arthritis, indicating its potential as a therapeutic agent for inflammatory joint diseases.
  • Metabolic Syndrome : In animal studies, astaxanthin was found to improve metabolic parameters and reduce inflammation associated with metabolic syndrome .

Neuroprotective Effects

Emerging research indicates that astaxanthin may have neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease.

Case Studies

  • Cognitive Function : A study on aged rats showed that astaxanthin improved cognitive function and memory retention through its antioxidant effects on neuronal cells.
  • Neurodegenerative Diseases : Preclinical studies suggest that astaxanthin may protect neurons from oxidative stress-related damage, which is a hallmark of neurodegenerative diseases .

Applications in Nutrition and Health Supplements

Astaxanthin is increasingly used in dietary supplements due to its health benefits.

Application AreaDescription
Eye HealthSupports retinal health and may prevent age-related macular degeneration.
Skin HealthImproves skin elasticity and reduces signs of aging.
Cardiovascular HealthMay lower blood pressure and improve lipid profiles in hyperlipidemic patients.
Immune SupportEnhances immune response by modulating inflammatory pathways.

Agricultural Applications

Astaxanthin is also utilized in aquaculture as a feed additive to enhance the color and health of farmed fish and crustaceans.

Case Studies

  • Salmon Farming : Astaxanthin is added to fish feed to enhance the pigmentation of salmon, improving market value and consumer appeal .
  • Shrimp Farming : In shrimp aquaculture, astaxanthin supplementation has been shown to improve growth rates and survival rates under stressful environmental conditions .

Comparison with Similar Compounds

Structural Features

Compound Name Substituents Stereochemistry Key Functional Groups
Astaxanthin (3S,3'S) -OH at C3, C3'; =O at C4, C4' (3S,3'S) Hydroxyl, ketone
β-Carotene None All-trans Polyene backbone only
meso-Zeaxanthin -OH at C3, C3' (3R,3'S) Hydroxyl
Capsanthin -OH at C3, C3'; =O at C6' (3R,3'S,5'R) Hydroxyl, ketone
Violaxanthin Epoxide groups at C5,6 and C5',6'; -OH at C3, C3' (3S,3'S,5R,5'R,6S,6'S) Hydroxyl, epoxide
13-cis-Astaxanthin -OH at C3, C3'; =O at C4, C4' (3S,3'S,13-cis) Hydroxyl, ketone (cis configuration)

Source:

Functional Differences

  • Antioxidant Mechanism: Astaxanthin: Stabilizes free radicals via terminal hydroxyl and ketone groups, effective across lipid bilayers . β-Carotene: Radical-trapping antioxidant only at low oxygen pressures (<150 torr); pro-oxidant at higher pressures .
  • Bioactivity :

    • The (3S,3'S)-astaxanthin isomer shows superior bioavailability and stability compared to synthetic mixtures .
    • Capsanthin’s C6' ketone enhances light absorption in plants but reduces solubility in polar solvents compared to astaxanthin .

Preparation Methods

Reaction Conditions and Optimization

  • Solvent System : Chloroform-water biphasic medium ensures solubility of both zeaxanthin and the aqueous oxidizing agent.

  • Temperature : 10–40°C, balancing reaction rate and product stability.

  • Molar Ratios : Substrate-to-solvent ratios of 1:10–1:200 prevent aggregation and enhance mixing.

  • Acidity : Maintained at pH < 3 using sulfuric acid to stabilize HOBr and prevent side reactions.

This method achieves yields exceeding 70% with reaction times under 6 hours, significantly outperforming traditional microbial fermentation in cost and scalability. However, the use of halogenated solvents raises environmental concerns, prompting research into alternatives like ethyl acetate or cyclopentyl methyl ether.

Total Synthesis via Wittig Reaction and Functionalization

Total synthesis of astaxanthin involves constructing the conjugated polyene backbone and introducing hydroxyl and ketone groups with stereochemical precision. The Wittig reaction is pivotal in assembling the C₄₀ skeleton from smaller intermediates, such as C₁₅ triphenylphosphonium salts and C₁₀ dialdehydes. Subsequent steps include:

  • Hydroxylation : Enzymatic or chemical oxidation (e.g., using OsO₄) to introduce 3,3'-dihydroxy groups.

  • Ketolation : Oxidation of the 4,4'-positions using agents like MnO₂ or CrO₃.

Challenges in Stereochemical Control

Synthetic astaxanthin typically forms a racemic mixture of (3R,3'R), (3R,3'S), and (3S,3'S) isomers, necessitating costly chiral resolution to isolate the biologically active (3S,3'S) form. For example, asymmetric catalysis using Sharpless epoxidation or Jacobsen–Katsuki epoxidation has been explored but remains industrially unfeasible due to low yields.

Microbial Biosynthesis Using Haematococcus pluvialis

Natural astaxanthin production via the microalga Haematococcus pluvialis remains the primary source for the (3S,3'S) enantiomer. Under stress conditions (high light, nutrient deprivation), the algae accumulate astaxanthin up to 4% of dry weight, predominantly as fatty acid esters. Key stages include:

Fermentation and Extraction

  • Growth Phase : Optimized at 22–25°C with nitrogen-rich media to maximize biomass.

  • Induction Phase : Stressors like high irradiance (≥ 250 µmol/m²/s) trigger astaxanthin synthesis.

  • Harvesting : Centrifugation or filtration followed by cell disruption (e.g., bead milling).

  • Extraction : Supercritical CO₂ or ethanol-based solvents recover >90% astaxanthin esters, which are hydrolyzed to free astaxanthin using lipases.

Despite its stereochemical purity, this method faces bottlenecks in scalability, contamination risks, and high downstream processing costs.

Comparative Analysis of Preparation Methods

Method Starting Material Yield Stereochemical Purity Cost (USD/kg)
Chemical OxidationZeaxanthin70–80%100% (3S,3'S)1,200–1,500
Total SynthesisPetrochemicals40–50%25–33% (3S,3'S)2,500–3,000
Microbial BiosynthesisH. pluvialis3–4%100% (3S,3'S)5,000–7,000

Q & A

Q. What methodologies are recommended for identifying and quantifying (3S,3'S)-astaxanthin in biological matrices?

High-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) or mass spectrometry (MS) is the gold standard. For isomer separation, chiral columns like Chiralpak IG-3 or C30 reversed-phase columns are effective. Synthetic astaxanthin mixtures (enantiomers and mesoforms) require baseline separation using gradient elution with mobile phases such as methanol/tert-butyl methyl ether/water . Quantification should use certified analytical standards (e.g., CAS 472-61-7) with ≥98% purity, as non-certified sources may introduce variability .

Q. What are the primary biosynthetic pathways for (3S,3'S)-astaxanthin in natural producers?

Natural (3S,3'S)-astaxanthin is synthesized via the mevalonate pathway in microalgae (e.g., Haematococcus pluvialis) and yeast (e.g., Phaffia rhodozyma). Key enzymes include β-carotene hydroxylase (CrtZ) and ketolase (CrtW/Bkt), which hydroxylate and oxidize β-carotene to astaxanthin . In algae, environmental stressors like high light or nitrogen deprivation upregulate these enzymes .

Advanced Research Questions

Q. How can enantiomeric resolution of (3S,3'S)-astaxanthin be achieved to study stereospecific bioactivity?

Derivatization with chiral reagents like di-(-)-camphanic acid chloride converts enantiomers into diastereomers, enabling separation via normal-phase HPLC. For example, racemic astaxanthin can be resolved into (3S,3'S), (3R,3'R), and meso-(3R,3'S) forms using this method . X-ray crystallography or circular dichroism (CD) spectroscopy further validates stereochemical configurations .

Q. Why does (3S,3'S)-astaxanthin exhibit pro-oxidant behavior under high oxygen pressure, and how does this impact experimental design?

At oxygen partial pressures >150 torr (e.g., in vitro cell culture), astaxanthin transitions from a radical-trapping antioxidant to a pro-oxidant due to auto-oxidation of its polyene chain. Researchers must maintain hypoxic conditions (<5% O₂) in assays to replicate physiological environments and avoid artifactual pro-oxidant effects . Antioxidant efficacy should be validated using lipid peroxidation assays (e.g., TBARS) under controlled O₂ levels .

Q. How can metabolic engineering optimize (3S,3'S)-astaxanthin yield in heterologous hosts like yeast?

Modular pathway engineering in Saccharomyces cerevisiae involves:

  • Overexpression of rate-limiting enzymes (e.g., CrtZ/CrtW) fused to zinc finger transcription factors to enhance transcriptional activation .
  • Co-expression of Haematococcus-derived stress-responsive promoters (e.g., HpBkt) under oxidative stress .
  • Supplementation with melatonin (0.5 mM) to upregulate NADPH-dependent reductases, increasing precursor availability .

Data Contradiction Analysis

Q. How do conflicting reports on astaxanthin’s antioxidant efficacy in clinical trials inform experimental design?

Observational studies associate dietary astaxanthin with reduced cardiovascular risk, while intervention trials show no benefit or increased lung cancer incidence in smokers. This discrepancy may arise from:

  • Dosage and formulation : Natural (3S,3'S)-astaxanthin in lipid matrices (e.g., krill oil) has higher bioavailability than synthetic isomers .
  • Population selection : Smokers may experience pro-oxidant effects due to elevated ROS levels, negating antioxidant benefits . Researchers should stratify cohorts by smoking status and use isotopically labeled astaxanthin (e.g., astaxanthin-d6) to track pharmacokinetics .

Methodological Resources

  • Stereoisomer Separation : Use Chiralpak IG-3 columns with hexane/isopropanol (90:10, v/v) at 1.0 mL/min .
  • Antioxidant Assays : Measure lipid peroxidation in liposomes using fluorescence probes (C11-BODIPY) under controlled O₂ .
  • Biosynthesis : Screen Phaffia rhodozyma mutants via flow cytometry using astaxanthin’s autofluorescence (Ex/Em: 488/580 nm) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
beta,beta-Carotene-4,4'-dione, 3,3'-dihydroxy-, (3S,3'S)-
Reactant of Route 2
Reactant of Route 2
beta,beta-Carotene-4,4'-dione, 3,3'-dihydroxy-, (3S,3'S)-

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